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(S)-(+)-4-(3-Amino-pyrrolidino)-7-nitrobenzofurazan

Catalog No.
S1530990
CAS No.
143112-52-1
M.F
C10H11N5O3
M. Wt
249.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-(+)-4-(3-Amino-pyrrolidino)-7-nitrobenzofuraza...

CAS Number

143112-52-1

Product Name

(S)-(+)-4-(3-Amino-pyrrolidino)-7-nitrobenzofurazan

IUPAC Name

(3S)-1-(4-nitro-2,1,3-benzoxadiazol-7-yl)pyrrolidin-3-amine

Molecular Formula

C10H11N5O3

Molecular Weight

249.23 g/mol

InChI

InChI=1S/C10H11N5O3/c11-6-3-4-14(5-6)7-1-2-8(15(16)17)10-9(7)12-18-13-10/h1-2,6H,3-5,11H2/t6-/m0/s1

InChI Key

QSDDQXROWUJAJX-LURJTMIESA-N

SMILES

C1CN(CC1N)C2=CC=C(C3=NON=C23)[N+](=O)[O-]

Canonical SMILES

C1CN(CC1N)C2=CC=C(C3=NON=C23)[N+](=O)[O-]

Isomeric SMILES

C1CN(C[C@H]1N)C2=CC=C(C3=NON=C23)[N+](=O)[O-]

(S)-(+)-4-(3-Amino-pyrrolidino)-7-nitrobenzofurazan is a chemical compound with the molecular formula C₁₀H₁₁N₅O₃ and a molecular weight of 249.23 g/mol. It is characterized by a nitrobenzofurazan structure, which is known for its fluorescent properties, making it suitable for various biochemical applications. The compound is typically used as a bio-reagent in research settings, particularly in studies involving fluorescence due to its unique electronic properties and reactivity .

  • Signal transduction pathways

    (S)-(+)-4-(3-Amino-pyrrolidino)-7-nitrobenzofurazan is listed by a supplier as potentially affecting various cellular signaling pathways including those involved in cell proliferation, death (apoptosis), and metabolism []. However, the specific mechanisms by which it might influence these pathways are not elaborated upon and require further research.

  • Biological activity

    While detailed research on (S)-(+)-4-(3-Amino-pyrrolidino)-7-nitrobenzofurazan is not widely available, its chemical structure suggests potential for biological activity. The nitro group (NO2) often plays a role in biomolecules and can be involved in redox reactions []. Additionally, the presence of a cyclic amine group (3-Amino-pyrrolidino) could contribute to interactions with other molecules within a cell.

Typical of nitro compounds and amines. Key reactions include:

  • Nucleophilic Substitution: The amino group can participate in nucleophilic substitution reactions, allowing for the introduction of various substituents.
  • Reduction: The nitro group can be reduced to an amine under appropriate conditions, which can modify the compound's biological activity.
  • Condensation Reactions: The amino group can also engage in condensation reactions with carbonyl compounds, leading to the formation of imines or amides.

These reactions highlight the compound's versatility in synthetic organic chemistry and its potential for further derivatization .

The synthesis of (S)-(+)-4-(3-Amino-pyrrolidino)-7-nitrobenzofurazan typically involves multi-step organic reactions:

  • Preparation of the Nitrobenzofurazan Core: This involves nitration of benzofurazan derivatives.
  • Introduction of the Amino Group: The amino group is introduced through reductive amination or similar methods involving pyrrolidine derivatives.
  • Chiral Resolution: Given that the compound has chiral centers, methods such as chiral chromatography may be employed to isolate the (S)-enantiomer from racemic mixtures.

These steps require careful control of reaction conditions to ensure high yields and purity of the final product .

(S)-(+)-4-(3-Amino-pyrrolidino)-7-nitrobenzofurazan has several applications in research:

  • Fluorescent Probes: Due to its fluorescent properties, it is used in various assays to detect biomolecules.
  • Biochemical Research: It serves as a tool in studying enzyme activities and cellular processes.
  • Drug Development: Its structural characteristics make it a candidate for developing new therapeutic agents targeting specific biological pathways .

Interaction studies involving (S)-(+)-4-(3-Amino-pyrrolidino)-7-nitrobenzofurazan focus primarily on its binding affinities with biomolecules. These studies often utilize fluorescence spectroscopy to monitor interactions with proteins or nucleic acids. Understanding these interactions can provide insights into its mechanism of action and potential therapeutic applications .

Several compounds share structural similarities with (S)-(+)-4-(3-Amino-pyrrolidino)-7-nitrobenzofurazan. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
7-NitrobenzofurazanNitro group on benzofurazanUsed primarily as a fluorescent probe
4-AminobenzofurazanAmino group on benzofurazanExhibits different reactivity patterns
3-AminopyrrolidinePyrrolidine structureFocused more on neuropharmacological effects

(S)-(+)-4-(3-Amino-pyrrolidino)-7-nitrobenzofurazan stands out due to its specific combination of an amino group and a nitrobenzofurazan scaffold, which enhances its fluorescence properties and potential applications in biochemical assays .

XLogP3

0.4

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

(3S)-1-(7-Nitro-2,1,3-benzoxadiazol-4-yl)pyrrolidin-3-amine

Dates

Last modified: 08-15-2023

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